JNJ0966 is a small molecule identified as a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9). [] This selectivity makes it a valuable tool in research, as it allows scientists to target MMP-9 specifically, unlike broad-spectrum MMP inhibitors that have shown limited clinical utility. [] JNJ0966 acts by inhibiting the activation of MMP-9 zymogen (pro-MMP-9), preventing the formation of the catalytically active enzyme. [] This mechanism is distinct from other MMP inhibitors that target the catalytic domain, highlighting its unique pharmacological approach. []
JNJ0966 functions as an allosteric inhibitor of MMP-9, targeting the zymogen activation process rather than the active enzyme. [] It binds to a specific pocket near the MMP-9 zymogen cleavage site, preventing the conversion of the inactive zymogen (pro-MMP-9) into its active form. [] This targeted inhibition mechanism minimizes off-target effects on other MMPs and offers improved selectivity compared to traditional MMP inhibitors. []
Asthma Research: JNJ0966 has shown promise in preclinical models of asthma by inhibiting the proliferation of airway smooth muscle cells (ASMCs) and reducing extracellular matrix (ECM) deposition, two key processes contributing to airway remodeling in asthma. [] These effects are mediated through the modulation of MMP-9 activity, suggesting a potential therapeutic target for asthma treatment. []
Fibrosis Research: Studies using rat lens epithelial cells demonstrate that JNJ0966 can interfere with transforming growth factor-beta (TGF-β)-induced epithelial-to-mesenchymal transition (EMT), a crucial process involved in fibrosis. [] By inhibiting MMP-9, JNJ0966 disrupts the regulation of proteins involved in actin polymerization and cell migration, ultimately hindering EMT progression. []
Stroke Research: Preclinical research in a rat model of stroke suggests that JNJ0966, when administered prior to delayed recombinant-tissue plasminogen activator (rt-PA) treatment, can attenuate rt-PA-induced hemorrhagic transformation and edema. [] This effect is linked to the inhibition of MMP-9 activity, indicating a potential therapeutic strategy for improving stroke outcomes, particularly in situations where rt-PA treatment is delayed. []
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2